molecular formula C8H12ClN3O B056828 N-(3-Methoxy-phenyl)-guanidine hydrochloride CAS No. 112677-52-8

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Cat. No.: B056828
CAS No.: 112677-52-8
M. Wt: 201.65 g/mol
InChI Key: KPHGAWMDLGVFGN-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-guanidine hydrochloride is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group attached to a 3-methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride typically involves the reaction of 3-methoxyaniline with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The general reaction scheme is as follows:

    Step 1: 3-Methoxyaniline reacts with cyanamide in the presence of an acid catalyst.

    Step 2: The intermediate formed is treated with hydrochloric acid to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxy-phenyl)-guanidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

N-(3-Methoxy-phenyl)-guanidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, modulating their activity. The methoxy group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

N-(3-Methoxy-phenyl)-guanidine hydrochloride can be compared with other guanidine derivatives:

    N-Phenyl-guanidine: Lacks the methoxy group, resulting in different chemical properties and biological activities.

    N-(4-Methoxy-phenyl)-guanidine: The position of the methoxy group affects the compound’s reactivity and interactions.

    N-(3-Methoxy-phenyl)-urea: Similar structure but different functional group, leading to distinct chemical behavior.

Uniqueness: The presence of the methoxy group at the 3-position in this compound imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHGAWMDLGVFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583269
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-52-8
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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